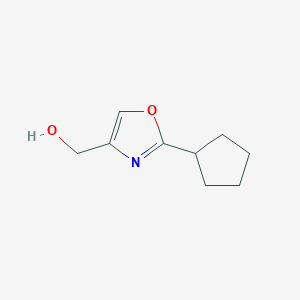
(2-Cyclopentyl-1,3-oxazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopentyl-1,3-oxazol-4-yl)methanol is a chemical compound with the molecular formula C₉H₁₃NO₂ It features a cyclopentyl group attached to an oxazole ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentyl-1,3-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors One common method includes the reaction of cyclopentanone with an amino alcohol, followed by cyclization to form the oxazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclopentyl-1,3-oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazolines.
Substitution: The hydrogen atoms on the cyclopentyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
Oxidation: Cyclopentyl-1,3-oxazol-4-yl)carboxylic acid.
Reduction: (2-Cyclopentyl-1,3-oxazoline-4-yl)methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2-Cyclopentyl-1,3-oxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (2-Cyclopentyl-1,3-oxazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxazole ring. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Cyclopentyl-1,3-oxazol-4-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
(2-Cyclopentyl-1,3-oxazoline-4-yl)methanol: Reduced form of the oxazole ring.
(2-Cyclopentyl-1,3-oxazol-4-yl)amine: Amine group instead of a methanol group.
Uniqueness
(2-Cyclopentyl-1,3-oxazol-4-yl)methanol is unique due to the presence of the methanol group, which can undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry. Its structure also allows for potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
(2-cyclopentyl-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c11-5-8-6-12-9(10-8)7-3-1-2-4-7/h6-7,11H,1-5H2 |
Clé InChI |
UIXDMUVSFBFRFW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=NC(=CO2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


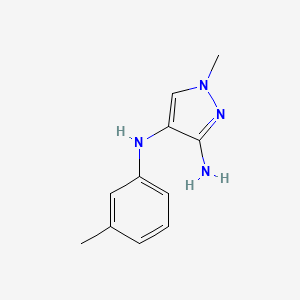
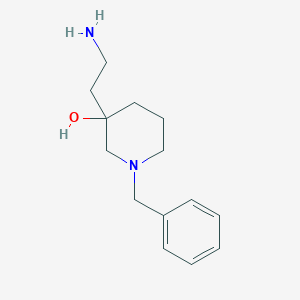
amine](/img/structure/B13235969.png)
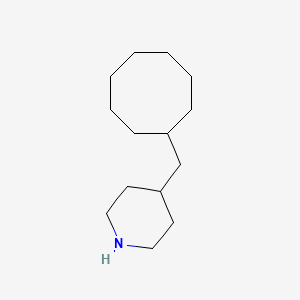
![2-[(4-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13235980.png)
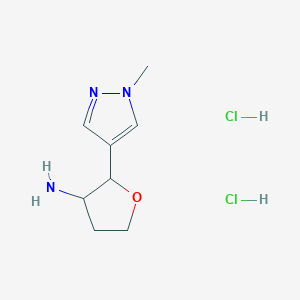

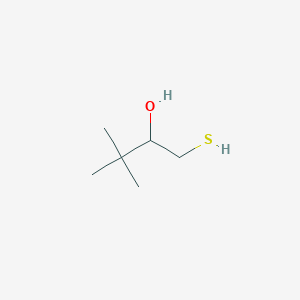
![N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide](/img/structure/B13236018.png)
![2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13236020.png)
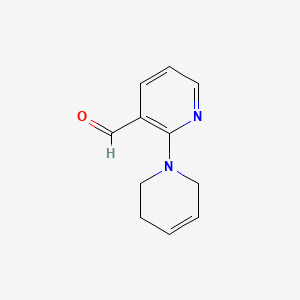

![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13236032.png)
![1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine](/img/structure/B13236060.png)
